molecular formula C21H20N2O3S B12030607 N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzenesulfonohydrazide

N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzenesulfonohydrazide

Cat. No.: B12030607
M. Wt: 380.5 g/mol
InChI Key: XBUKLCDLUDJELK-PXLXIMEGSA-N
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Description

N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzenesulfonohydrazide, often referred to as N’-benzenesulfonyl-N-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazine, is a chemical compound with the following structural formula:

C20H18N2O4S\text{C}_{20}\text{H}_{18}\text{N}_2\text{O}_4\text{S} C20​H18​N2​O4​S

It contains a sulfonohydrazide functional group and an arylidene moiety. The compound exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzenesulfonohydrazide. One common method involves the condensation reaction between benzenesulfonyl hydrazide and 4-[(4-methylbenzyl)oxy]benzaldehyde. The reaction proceeds under acidic conditions, resulting in the formation of the desired compound.

Industrial Production: In industrial settings, N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzenesulfonohydrazide can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.

Chemical Reactions Analysis

Reactivity: N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzenesulfonohydrazide undergoes various chemical reactions:

    Oxidation: It can be oxidized to form sulfonyl hydrazones or other derivatives.

    Reduction: Reduction of the arylidene group may yield the corresponding hydrazine.

    Substitution: The sulfonohydrazide group can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products: The major products depend on the specific reaction conditions. For example, oxidation may yield sulfonyl hydrazones, while reduction could lead to hydrazines.

Scientific Research Applications

N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzenesulfonohydrazide finds applications in:

    Chemistry: As a reagent in organic synthesis.

    Biology: Investigating its potential as an enzyme inhibitor or bioactive compound.

    Medicine: Exploring its pharmacological properties, such as antimicrobial or anticancer effects.

    Industry: Potential use in dye synthesis or other industrial processes.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzenesulfonohydrazide stands out due to its unique combination of functional groups. Similar compounds include other sulfonohydrazides or arylidene derivatives, but none precisely match its structure.

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzenesulfonamide

InChI

InChI=1S/C21H20N2O3S/c1-17-7-9-19(10-8-17)16-26-20-13-11-18(12-14-20)15-22-23-27(24,25)21-5-3-2-4-6-21/h2-15,23H,16H2,1H3/b22-15+

InChI Key

XBUKLCDLUDJELK-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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